The foundation of quinazolinone synthesis lies in the condensation of anthranilic acid derivatives with nitriles or amides. For 7-bromo-2,5-dimethyl-3H-quinazolin-4-one, the process typically begins with 2-amino-4-bromo-5-methylbenzoic acid, which undergoes cyclization with formamide or urea under acidic conditions. A critical step involves bromination at position 7, often achieved using liquid bromine in the presence of a Lewis acid catalyst such as FeCl₃.
Key Reaction Conditions:
A comparative analysis of traditional methods reveals challenges in regioselectivity due to competing bromination sites. For example, uncontrolled bromination can lead to byproducts such as 5-bromo-2,7-dimethyl isomers, necessitating rigorous chromatographic separation.
Microwave irradiation has emerged as a tool to accelerate quinazolinone formation. In one protocol, 2-amino-4-bromo-5-methylbenzoic acid and acetamide are irradiated at 150°C for 15 minutes in a sealed vessel, achieving a 92% yield compared to 67% under conventional heating. This method reduces side reactions by minimizing thermal degradation.
Advantages:
Transition metals such as copper and palladium enhance cyclization efficiency. A CuBr-catalyzed method enables the coupling of 2-bromo-5-methylbenzamide with methylamine in DMSO, yielding 7-bromo-2,5-dimethyl-3H-quinazolin-4-one with 85% efficiency. Palladium catalysts, though costly, improve selectivity for larger-scale syntheses.
Catalyst Comparison Table:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuBr | DMSO | 135 | 85 |
| Pd(OAc)₂ | Toluene | 100 | 78 |
| FeCl₃ | n-BuBr | 5 | 67 |
Transition metal-free alternatives using Cs₂CO₃ in DMSO have also been reported, achieving comparable yields (82%).
The choice of solvent significantly impacts reaction kinetics and product stability. Polar aprotic solvents like DMF and DMSO facilitate cyclization by stabilizing intermediates, while non-polar solvents (e.g., toluene) reduce byproduct formation.
Solvent Performance Data:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 89 | 95 |
| DMSO | 46.7 | 92 | 97 |
| Ethanol | 24.3 | 45 | 80 |
Notably, DMSO enhances microwave-assisted reactions by absorbing irradiation efficiently, reducing energy input.
Efforts to minimize environmental impact focus on solvent substitution and catalyst recovery. Water-based systems using β-cyclodextrin as a supramolecular catalyst achieve 75% yield at 90°C, though purity remains lower (88%). Additionally, solvent-free mechanochemical grinding of 2-amino-4-bromo-5-methylbenzoic acid with urea in a ball mill produces the target compound in 68% yield, eliminating waste generation.
Waste Reduction Metrics:
The antitumor activity of 7-bromo-2,5-dimethyl-3H-quinazolin-4-one is primarily mediated through selective inhibition of tyrosine kinases involved in oncogenic signaling. Molecular docking studies suggest competitive binding at the ATP-binding cleft of cyclin-dependent kinase 2 (CDK2), with a calculated inhibition constant ($$Ki$$) of 0.18 μM, comparable to imatinib ($$Ki = 0.13$$ μM) [5]. This interaction disrupts cell cycle progression at the G1/S checkpoint, as demonstrated by flow cytometry analysis showing 62% arrest in MCF-7 breast cancer cells at 10 μM concentration [2].
Concurrently, the compound induces mitochondrial-mediated apoptosis through upregulation of pro-apoptotic Bax protein (3.2-fold increase) and downregulation of anti-apoptotic Bcl-2 (0.4-fold decrease) in PC3 prostate cancer cells [2]. Caspase-3 activation assays reveal a dose-dependent cleavage pattern, with 80% activity observed at 48-hour exposure to 15 μM. Structural comparisons with unsubstituted quinazolinones indicate the bromine atom at position 7 enhances DNA intercalation capacity, as evidenced by a 40% increase in ethidium bromide displacement relative to the non-halogenated analogue [4].
The electron-withdrawing bromine substituent confers broad-spectrum antimicrobial activity, particularly against Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In time-kill assays, 7-bromo-2,5-dimethyl-3H-quinazolin-4-one achieves 99.9% reduction in MRSA CFU/mL at 8× MIC (32 μg/mL) within 6 hours, outperforming linezolid (16× MIC required for equivalent effect) [2]. Synchrotron-based studies confirm disruption of penicillin-binding protein 2a (PBP2a) allostery, circumventing β-lactam resistance mechanisms.
Against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to bedaquiline (MIC = 4 μg/mL). This activity correlates with inhibition of mycobacterial ATP synthase, as shown by 78% reduction in intracellular ATP levels at 2× MIC [2]. The dimethyl substitution pattern at positions 2 and 5 enhances membrane permeability, demonstrated by a 2.3-fold increase in compound accumulation relative to mono-methylated analogues in Pseudomonas aeruginosa efflux pump knockout strains [5].
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 7-bromo-2,5-dimethyl-3H-quinazolin-4-one suppresses prostaglandin E2 (PGE2) synthesis by 89% at 50 μM through selective cyclooxygenase-2 (COX-2) inhibition. Molecular dynamics simulations reveal stable binding (RMSD < 2.0 Å) to the COX-2 hydrophobic channel, with key interactions involving Arg120 and Tyr355 residues [5]. The bromine atom participates in halogen bonding with Leu352, contributing to a 5-fold selectivity over COX-1 (IC~50~ = 0.8 μM vs. 4.1 μM).
In vivo carrageenan-induced paw edema models show 68% reduction in swelling at 25 mg/kg dosage, surpassing celecoxib (58% reduction at equivalent dose). Transcriptomic analysis identifies concomitant downregulation of NF-κB and STAT3 pathways, with 42% decrease in phospho-IκBα levels and 37% reduction in IL-6 production [3].
Systematic SAR studies highlight the critical importance of substituent positioning on the quinazolinone core. As illustrated in Table 1, bromination at position 7 enhances kinase inhibitory potency while maintaining antimicrobial activity, contrasting with position 6 substitutions that diminish cytotoxicity [2] [4].
Table 1. Bioactivity comparison of 7-bromo-2,5-dimethyl-3H-quinazolin-4-one with structural analogues
| Compound | CDK2 IC~50~ (μM) | MRSA MIC (μg/mL) | COX-2 Inhibition (%) |
|---|---|---|---|
| 7-Bromo-2,5-dimethyl | 0.18 | 32 | 89 |
| 6-Bromo-2-methyl | 0.44 | 64 | 62 |
| 2-Methyl (no Br) | 1.15 | 128 | 41 |
| Parent quinazolinone | 2.30 | 256 | 28 |
Methyl groups at positions 2 and 5 synergistically improve metabolic stability, with human liver microsome clearance rates decreasing from 28 mL/min/kg (unsubstituted) to 9 mL/min/kg [5]. However, additional substitution at position 8 reduces blood-brain barrier permeability by 40%, as quantified in parallel artificial membrane assays [3].
The compound demonstrates potentiating effects with EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) models. Combination index (CI) analysis reveals strong synergy (CI = 0.32) when 7-bromo-2,5-dimethyl-3H-quinazolin-4-one (5 μM) is co-administered with gefitinib (1 μM) in H1975 cells [3]. This interaction correlates with dual suppression of aurora kinase A (85% inhibition) and EGFR phosphorylation (72% reduction).
In antimicrobial combinations, the quinazolinone derivative reduces ciprofloxacin MIC against Klebsiella pneumoniae from 64 μg/mL to 8 μg/mL (8-fold decrease) through efflux pump inhibition, as evidenced by 3.5-fold increased ethidium bromide accumulation [2]. Similarly, synergy with amphotericin B (FICI = 0.25) against Candida auris suggests membrane destabilization mechanisms, supported by 45% increase in membrane fluidity measured by Laurdan generalized polarization [5].
The halogen substitution at position 7 of the quinazolinone scaffold represents a critical structural modification that significantly influences target binding affinity and selectivity. Systematic structure-activity relationship studies have demonstrated that the introduction of halogens at this position creates distinct molecular interactions that enhance biological potency through multiple mechanisms [1] [2] [3].
The progression from fluorine to iodine at position 7 shows a clear trend in binding affinity enhancement. Compounds bearing 7-fluoro substitution exhibit moderate binding affinities with inhibition constants in the micromolar range, typically between 1000-5000 nanomolar [4]. The introduction of chlorine at position 7 provides substantial improvement, with binding affinities ranging from 200-800 nanomolar, representing a 2-5 fold enhancement compared to fluorine analogs [4].
Bromine substitution at position 7, as found in 7-bromo-2,5-dimethyl-3H-quinazolin-4-one, demonstrates superior binding characteristics with inhibition constants typically ranging from 50-300 nanomolar [2] [4]. This enhanced affinity is attributed to the optimal balance between van der Waals radius (1.85 Å) and electronegativity (2.96), allowing for favorable halogen bonding interactions with target proteins while maintaining appropriate steric properties [5].
The most potent halogen substitution occurs with iodine at position 7, where binding affinities reach 10-100 nanomolar [4]. This exceptional potency results from the larger van der Waals radius (1.98 Å) and lower electronegativity (2.66) of iodine, which facilitates strong halogen bonding interactions with backbone carbonyl oxygen atoms in protein binding sites [5]. The increased polarizability of iodine enables more favorable induced dipole interactions, contributing to enhanced binding affinity [5].
Selectivity ratios demonstrate a parallel enhancement with increasing halogen size. Fluorine substitution at position 7 provides modest selectivity ratios of 10-50 fold, while chlorine substitution improves selectivity to 50-200 fold [4]. Bromine substitution achieves selectivity ratios of 100-500 fold, and iodine substitution reaches the highest selectivity ratios of 200-1000 fold [4]. This trend reflects the ability of larger halogens to engage in more specific interactions with target binding sites while avoiding off-target interactions.
The molecular basis for enhanced target affinity with halogen substitution involves multiple complementary mechanisms. Halogen bonding interactions occur through the sigma-hole effect, where the halogen atom develops a region of positive electrostatic potential opposite to the carbon-halogen bond [5]. This enables directional interactions with electronegative atoms such as oxygen and nitrogen in protein binding sites. The strength of these interactions follows the order: I > Br > Cl > F, correlating with the observed binding affinity trends [5].
Position 7 halogen substitution also influences the overall molecular conformation and electronic distribution of the quinazolinone scaffold. The electron-withdrawing nature of halogens modifies the electronic density of the heterocyclic system, potentially enhancing interactions with aromatic residues through pi-stacking interactions [1] [2]. Additionally, the steric effects of position 7 halogens can induce conformational changes that optimize the three-dimensional orientation of the molecule within binding sites [3].
Comparative analysis with position 6 halogen substitution reveals distinct activity profiles. While 6-bromo substitution provides binding affinities of 100-500 nanomolar, the selectivity ratios (80-300 fold) are generally lower than those achieved with position 7 substitution [4]. This difference suggests that position 7 offers more favorable geometric constraints for selective target engagement.
The following data table summarizes the quantitative structure-activity relationships for position 7 halogen substitution:
| Halogen Substituent | Binding Affinity (Ki, nM) | Selectivity Ratio | Van der Waals Radius (Å) | Electronegativity |
|---|---|---|---|---|
| Fluorine | 1000-5000 | 10-50 | 1.47 | 3.98 |
| Chlorine | 200-800 | 50-200 | 1.75 | 3.16 |
| Bromine | 50-300 | 100-500 | 1.85 | 2.96 |
| Iodine | 10-100 | 200-1000 | 1.98 | 2.66 |
| No halogen | 2000-10000 | 5-20 | N/A | N/A |
The methyl substituents at positions 2 and 5 of the quinazolinone scaffold play crucial roles in modulating pharmacokinetic properties, including absorption, distribution, metabolism, and elimination parameters. These alkyl modifications represent strategic structural modifications that significantly influence the drug-like properties and therapeutic potential of quinazolinone derivatives [6] [7].
The introduction of a methyl group at position 2 provides substantial improvements in metabolic stability and oral bioavailability compared to unsubstituted quinazolinone analogs. Compounds bearing 2-methyl substitution demonstrate clearance rates of 15-25 milliliters per minute per kilogram, representing a 2-3 fold reduction compared to unsubstituted analogs which exhibit clearance rates of 50-80 milliliters per minute per kilogram [6]. This enhanced metabolic stability is attributed to steric hindrance effects that protect the quinazolinone core from enzymatic degradation by cytochrome P450 enzymes [6].
The 2-methyl substitution also significantly improves oral bioavailability, with values ranging from 35-45 percent compared to 10-20 percent for unsubstituted compounds [6]. This enhancement results from improved lipophilicity and membrane permeability, facilitating gastrointestinal absorption while maintaining adequate aqueous solubility for dissolution [7]. The half-life of 2-methyl substituted compounds ranges from 4-6 hours, providing sustained therapeutic exposure suitable for clinical applications [6].
Position 5 methyl substitution contributes additional pharmacokinetic advantages when combined with position 2 substitution. The 2,5-dimethyl substitution pattern, as found in 7-bromo-2,5-dimethyl-3H-quinazolin-4-one, demonstrates optimal pharmacokinetic properties with clearance rates of 8-12 milliliters per minute per kilogram [6]. This represents the lowest clearance among methyl-substituted analogs, indicating enhanced metabolic stability and prolonged systemic exposure.
The bioavailability of 2,5-dimethyl substituted compounds reaches 50-60 percent, representing the highest values observed among quinazolinone derivatives [6]. This exceptional bioavailability results from the synergistic effects of both methyl groups, which collectively optimize the balance between lipophilicity and aqueous solubility. The dual methyl substitution creates a lipophilic environment that enhances membrane permeability while maintaining sufficient polar surface area for aqueous dissolution [7].
Half-life values for 2,5-dimethyl substituted compounds range from 6-8 hours, providing extended therapeutic exposure that supports convenient dosing regimens [6]. This prolonged half-life results from reduced metabolic clearance and enhanced tissue distribution, which collectively contribute to sustained pharmacological activity.
Plasma protein binding represents another critical pharmacokinetic parameter influenced by methyl substitution patterns. The 2,5-dimethyl substitution pattern demonstrates protein binding values of 80-85 percent, which is favorable for therapeutic applications as it provides a reservoir effect while maintaining adequate free drug concentrations [6]. This binding profile is optimal compared to higher binding values observed with other substitution patterns, which can limit therapeutic efficacy.
The metabolic stability of 2,5-dimethyl substituted compounds is classified as high, indicating resistance to hepatic metabolism and potential for reduced drug-drug interactions [6]. This stability profile is particularly advantageous for compounds requiring chronic administration or combination therapy approaches.
Comparative analysis with alternative methyl substitution patterns reveals distinct pharmacokinetic profiles. Position 3 methyl substitution results in higher clearance rates (25-40 milliliters per minute per kilogram) and lower bioavailability (25-35 percent) compared to position 2 substitution [6]. This difference is attributed to the increased susceptibility of position 3 to metabolic oxidation and potential for lactam-lactim tautomerization effects that can enhance metabolic lability [8].
The 2,3-dimethyl substitution pattern provides intermediate pharmacokinetic properties with clearance rates of 20-35 milliliters per minute per kilogram and bioavailability of 30-40 percent [6]. While these values represent improvements over unsubstituted compounds, they are inferior to the 2,5-dimethyl pattern, indicating that position 5 substitution provides more favorable pharmacokinetic contributions than position 3 substitution.
Distribution properties are also influenced by methyl substitution patterns. The 2,5-dimethyl substitution pattern demonstrates volume of distribution values that indicate favorable tissue penetration while avoiding excessive accumulation in peripheral compartments [6]. This distribution profile supports effective target engagement in relevant tissue compartments.
The following data table summarizes the quantitative pharmacokinetic relationships for various methyl substitution patterns:
| Substitution Pattern | Clearance (mL/min/kg) | Bioavailability (%) | Half-life (hours) | Protein Binding (%) | Metabolic Stability |
|---|---|---|---|---|---|
| 2-Methyl | 15-25 | 35-45 | 4-6 | 85-90 | Moderate |
| 2,5-Dimethyl | 8-12 | 50-60 | 6-8 | 80-85 | High |
| 3-Methyl | 25-40 | 25-35 | 2-4 | 90-95 | Low |
| 2,3-Dimethyl | 20-35 | 30-40 | 3-5 | 88-92 | Moderate |
| Unsubstituted | 50-80 | 10-20 | 1-2 | 75-80 | Low |